molecular formula C10H10N4O B1531348 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1339536-89-8

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1531348
M. Wt: 202.21 g/mol
InChI Key: WXNLIQNDTCZVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a pyrazin-2-yl group and an aldehyde group.

Scientific Research Applications

Antimicrobial and Antioxidant Applications

Research has shown that derivatives of pyrazole, such as those synthesized using 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde, exhibit significant antimicrobial and antioxidant activities. For instance, Bhat et al. (2016) designed and synthesized a new series of triazolyl pyrazole derivatives demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant properties. These compounds were identified as potential inhibitors of the E. coli MurB enzyme, indicating their utility in developing antimicrobial agents (Bhat, G. K. Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Hamed et al. (2020) synthesized chitosan Schiff bases from heteroaryl pyrazole derivatives, showing antimicrobial activity dependent on the Schiff base moiety, with some compounds exhibiting no cytotoxic activity, highlighting their potential in biomedical applications (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Inhibitory Activity

El-Naggar et al. (2020) utilized pyrazole-4-carbaldehyde as a starting material to synthesize a series of compounds acting as potent inhibitors of 5α-reductase and aromatase, suggesting their potential in treating conditions associated with these enzymes (El-Naggar, Abd El-All, El-Naem, Abdalla, & Rashdan, 2020).

Synthesis of Novel Compounds

The versatility of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde in synthesizing novel compounds extends to creating chalcones, Schiff bases, and other heterocyclic compounds. For example, Potapov et al. (2006) explored its use in synthesizing new pyrazole-containing aldehydes and their reactions with primary amines to produce Schiff bases (Potapov, Khlebnikov, & Ogorodnikov, 2006).

Safety And Hazards

The safety data sheet for a similar compound, Piperidine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Furthermore, as pyrazole-containing compounds exhibit various biological activities, high selectivities, and low toxicities, they have received attention for the development of new pesticides in recent years .

properties

IUPAC Name

1-ethyl-3-pyrazin-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-2-14-6-8(7-15)10(13-14)9-5-11-3-4-12-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNLIQNDTCZVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=NC=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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